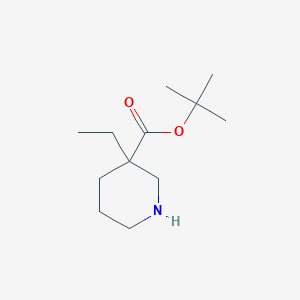![molecular formula C12H12F2N2O B3011646 N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1808877-10-2](/img/structure/B3011646.png)
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide, also known as DFPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPMA is a member of the class of amides and is structurally similar to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. One area of research is in the development of more efficient synthesis methods for N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in vivo, which will be critical for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide involves the reaction of 2,4-difluoroaniline with propargyl bromide to form the corresponding propargylated aniline. This intermediate is then reacted with methyl chloroacetate to form the desired product, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been studied for its potential therapeutic properties in a variety of disease states. One area of research has been in the treatment of cancer. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-3-6-16(2)8-12(17)15-11-5-4-9(13)7-10(11)14/h1,4-5,7H,6,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRWTGJPDOUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)
![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)


![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)



![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
